molecular formula C33H28O8 B3178125 4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde CAS No. 381670-43-5

4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde

Cat. No. B3178125
CAS RN: 381670-43-5
M. Wt: 552.6 g/mol
InChI Key: CHMQOOPBNYVGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde” is a chemical compound with the molecular formula C33H28O8 and a molecular weight of 552.57 . It is used as a monomer to synthesize COF materials .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C33H28O8. It has a molecular weight of 552.57062 . The exact mass is 552.17841785g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 552.57 and a molecular formula of C33H28O8 . It has a topological polar surface area of 105Ų . The compound should be stored at 2-8℃ .

Scientific Research Applications

Synthesis and Polymerization

Sane et al. (2013) discuss the synthesis of new initiators for polymerization, including one derived from 4,4′-bis(4-hydroxyphenyl) pentanoic acid, a compound related to 4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde. These initiators were used for ring opening polymerization of ε-caprolactone and atom transfer radical polymerization of methyl methacrylate, leading to the production of well-defined polymers with functional aldehyde and allyloxy groups (Sane et al., 2013).

Synthesis of Conductive Polymers

Hafeez et al. (2019) synthesized bis-aldehyde monomers, including derivatives of 4-(4′-formyl-phenoxy)benzaldehyde, and polymerized them with diamines to produce poly(azomethine)s. These polymers demonstrated significant electrical conductivity, indicating potential applications in electronic materials (Hafeez et al., 2019).

Application in Gel Materials and Catalysis

Xin et al. (2021) developed an imine gel using 4-{2,2-bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde and 3,3'-dihydroxybenzidine. The gel was converted into a stable benzoxazole-linked gel, which showed excellent chemical stability and potential applications in adsorption and catalysis, particularly for Pd(II) adsorption and the catalytic reduction of hexavalent chromium Cr(VI) (Xin et al., 2021).

Bioremediation of Environmental Pollutants

Chhaya and Gupte (2013) investigated the biodegradation of Bisphenol A, a compound structurally similar to 4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde, using a laccase enzyme in a non-aqueous system. This study highlights the potential of related compounds in environmental bioremediation, particularly in the degradation of hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).

Structural Studies and Photophysical Properties

Hao et al. (2005) synthesized calix[4]arene derivatives with benzaldehyde moieties, structurally related to 4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde. They studied their photophysical properties with terbium(III) ions, providing insights into the potential use of similar compounds in photophysical applications (Hao et al., 2005).

Safety and Hazards

Specific hazards arising from this chemical are not available in the current resources .

properties

IUPAC Name

4-[3-(4-formylphenoxy)-2,2-bis[(4-formylphenoxy)methyl]propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O8/c34-17-25-1-9-29(10-2-25)38-21-33(22-39-30-11-3-26(18-35)4-12-30,23-40-31-13-5-27(19-36)6-14-31)24-41-32-15-7-28(20-37)8-16-32/h1-20H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMQOOPBNYVGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(COC2=CC=C(C=C2)C=O)(COC3=CC=C(C=C3)C=O)COC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde
Reactant of Route 3
4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde
Reactant of Route 4
4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde
Reactant of Route 5
4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.